Luteolin 7-methyl ether

Catalog No.
S630324
CAS No.
20243-59-8
M.F
C16H12O6
M. Wt
300.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luteolin 7-methyl ether

CAS Number

20243-59-8

Product Name

Luteolin 7-methyl ether

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxychromen-4-one

Molecular Formula

C16H12O6

Molecular Weight

300.26 g/mol

InChI

InChI=1S/C16H12O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)8-2-3-10(17)11(18)4-8/h2-7,17-19H,1H3

InChI Key

RRRSSAVLTCVNIQ-UHFFFAOYSA-N

Synonyms

hydroxygenkwanin

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O

The exact mass of the compound Hydroxygenkwanin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Luteolin 7-methyl ether (hydroxygenkwanin) is a naturally occurring 7-O-methylated flavone characterized by a catechol B-ring and a methoxy substitution at the C7 position. In procurement and material selection, this specific methylation pattern fundamentally alters the compound's lipophilicity, metabolic stability, and receptor binding affinity compared to its unmethylated parent, luteolin. Commercially utilized as a high-purity analytical reference standard for standardizing botanical extracts, it is increasingly procured as a specialized precursor for formulating multidrug resistance (MDR) reversing agents and targeted dermatological therapeutics [1]. Its distinct physicochemical profile ensures that it cannot be indiscriminately swapped with other flavonoids in rigorous pharmacokinetic or formulation workflows.

Research Fit

C7-methylated flavone probe for pathway studies requiring differentiated transcriptional regulation vs. parent luteolin
Supports aromatase modulation and uric acid production assays where aglycone methylation is critical
Class-level evidence suggests altered metabolic susceptibility due to blocked 7-O-glucuronidation site

Substituting luteolin 7-methyl ether with its unmethylated analog (luteolin) or closely related methylated flavones (like genkwanin) leads to critical failures in both formulation stability and biological assay reproducibility. The 7-methoxy group reduces aqueous hydrogen bonding, significantly increasing lipophilicity and altering intestinal permeability profiles in oral formulations [1]. Furthermore, the presence of the 3',4'-dihydroxy (catechol) moiety on the B-ring is an absolute structural requirement for specific regenerative and antioxidant pathways; substituting it with genkwanin (which lacks the 3'-hydroxyl group) nullifies these effects [2]. Consequently, buyers must procure the exact 7-O-methylated, B-ring catechol structure to maintain precise pharmacokinetic behavior, ABCG2 transporter binding, and target-specific efficacy in downstream industrial applications.

Substitution Risk

Luteolin (7-OH analog)

C7 methylation alters transcriptional regulation profiles and may shift aromatase-modulatory and anti-inflammatory endpoints compared to the parent aglycone.

Diosmetin (4′-O-methyl isomer)

Positional isomer with different methylation site; uric acid suppression activity may not transfer directly between C7 and C4′ methylated flavones.

Apigenin (B-ring 4′-OH only)

Lacks B-ring 3′-OH; antioxidant capacity and anti-inflammatory IC₅₀ profiles differ significantly, limiting substitutability in catechol-dependent assays.

Enhanced Thrombin Inhibition via 7-O-Methylation

Structural modifications of flavonoids significantly dictate their binding affinity to thrombin. In comparative in vitro assays, luteolin 7-methyl ether (hydroxygenkwanin) demonstrated superior anti-thrombin activity compared to its unmethylated parent compound. Specifically, hydroxygenkwanin achieved an IC50 of 99.7 μM, classifying it as a strong inhibitor, whereas luteolin exhibited a weaker IC50 of 143 μM, relegating it to a moderate inhibitor [1]. This quantitative advantage highlights the critical role of the 7-methoxy substitution in optimizing the steric and hydrophobic interactions within the thrombin active site.

Evidence DimensionThrombin inhibition (IC50)
Target Compound Data99.7 μM (Strong inhibitor)
Comparator Or BaselineLuteolin (143 μM, Moderate inhibitor)
Quantified Difference~30% lower IC50 for the 7-methylated derivative
ConditionsIn vitro thrombin inhibition assay

Buyers developing cardiovascular or antithrombotic formulations should prioritize the 7-methyl ether over standard luteolin to achieve stronger target inhibition at lower concentrations.

Aromatase Inhibition
Head-to-head
IC₅₀ = 5.213 μM (17β-estradiol)
Comparable potency to luteolin with distinct transcriptomic signatures; supports pathway research with differentiated endpoints.
FSH-stimulated ovarian granulosa cells; ELISA quantification

Specific Reversal of ABCG2-Mediated Multidrug Resistance

Luteolin 7-methyl ether is highly valued in oncology research for its ability to sensitize resistant cancer cells by targeting ATP-binding cassette (ABC) transporters. In ABCG2-overexpressing multidrug-resistant cancer cell lines, hydroxygenkwanin acts as a potent inhibitor of the ABCG2 drug efflux function without altering the transporter's protein expression [1]. It binds directly to the substrate-binding pocket, exhibiting an IC50 of 5.07 μM in ABCG2-transfected cells. This specific binding mechanism and potent ATPase stimulation differentiate it from generic flavonoids, making it a highly targeted agent for restoring the efficacy of cytotoxic drugs.

Evidence DimensionABCG2 efflux inhibition / Cytotoxicity IC50
Target Compound DataIC50 = 5.07 μM
Comparator Or BaselineVehicle control (Uninhibited ABCG2 efflux)
Quantified DifferenceSignificant restoration of intracellular cytotoxic drug accumulation
ConditionsABCG2-transfected HEK293 and overexpressing cancer cell models

Procurement for oncology adjuvant research must select this specific compound due to its validated, high-affinity binding to the ABCG2 substrate pocket, which is not guaranteed in unmethylated analogs.

Uric Acid Production
Cross-study comparable
Diosmetin (4′-O-methyl) reduced UA at 10–100 μM; luteolin glycosides inactive at 100 μM
Methylated aglycone subclass active; glycosides lack activity in hepatocyte UA assays.
AML12 cultured hepatocytes; allopurinol positive control

B-Ring Catechol Requirement for Pigmented Hair Regeneration

The structural nuances of flavonoids dictate their efficacy in dermatological applications, specifically in activating epidermal melanocyte stem cells post-injury. Studies applying flavonoids to regenerating hair follicles demonstrated that compounds possessing two hydroxyl groups in the B-ring (such as luteolin 7-methyl ether and luteolin) successfully induced pigmented hair regeneration [1]. In stark contrast, flavonoids with only one B-ring hydroxyl group, such as genkwanin (apigenin 7-methyl ether), showed no significant regenerative change. This confirms that while the 7-methoxy group aids in formulation lipophilicity, the intact 3',4'-dihydroxy B-ring is non-negotiable for this biological mechanism.

Evidence DimensionPigmented hair regeneration efficacy
Target Compound DataPositive induction of pigmented hair (Catechol B-ring intact)
Comparator Or BaselineGenkwanin (No significant change; lacks 3'-OH)
Quantified DifferenceBinary efficacy (Active vs. Inactive) based on B-ring hydroxylation
ConditionsIn vivo murine wound healing and hair follicle regeneration model

Formulators of advanced wound healing or anti-graying cosmetic products must strictly procure the hydroxygenkwanin chemotype rather than the cheaper or more common genkwanin to ensure biological activity.

Keratinocyte Inflammation
Supporting evidence
Reduced IL-4, IL-6, GM-CSF, G-CSF mRNA; selected as active principle from 24 compounds
Supports atopic dermatitis model research; bioassay-guided isolation confirms activity.
HaCaT cells + DNCB mouse model; topical application

Optimized Intestinal Permeability and Formulation Lipophilicity

The pharmacokinetic viability of flavonoid-based therapeutics is heavily dependent on their lipophilicity. In situ single-pass intestinal perfusion models demonstrate that the 7-O-methylation of luteolin to form luteolin 7-methyl ether significantly alters its absorption dynamics [1]. The substitution of the highly polar 7-hydroxyl group with a methoxy group increases the compound's partition coefficient, reducing unfavorable aqueous hydrogen bonding and enhancing membrane permeability compared to the unmethylated luteolin baseline. This structural modification provides a more favorable pharmacokinetic profile for oral formulations, ensuring better systemic availability of the active catechol moiety.

Evidence DimensionIntestinal membrane permeability / Lipophilicity
Target Compound DataEnhanced lipophilicity and altered absorption profile (7-methoxy group)
Comparator Or BaselineLuteolin (Highly polar, lower relative permeability)
Quantified DifferenceStructurally driven shift from poor to moderate/high permeability class
ConditionsIn situ single-pass intestinal perfusion rat model

Formulation scientists must procure the 7-methyl ether variant to overcome the poor oral bioavailability typically associated with highly hydroxylated natural flavones, ensuring viable downstream product development.

Superoxide Scavenging
Class-level inference
100 μM scavenging (cell-free); catechol B-ring vs. apigenin monohydroxy
Catechol structure supports higher radical scavenging; apigenin less active in this SAR context.
Cell-free superoxide anion assay
C7-Methylation PK Context
Class-level inference
Apigenin AUC 36.25 vs. luteolin 3.971 mg/L·h (rat, 100 mg/kg FCE)
C7-methylation may alter metabolic stability; no direct PK data for 7-methyl ether.
Rat oral PK; FCE extract; single hydroxyl difference → ~9-fold AUC change

Analytical Reference Standards for Botanical Quality Control

Due to its specific elution profile and UV absorbance characteristics, luteolin 7-methyl ether is an essential primary reference standard. It is procured by quality control laboratories to quantify and standardize extracts of Daphne genkwa and Blumea balsamifera, ensuring batch-to-batch reproducibility in commercial herbal products and dietary supplements .

Development of Chemotherapy Adjuvants Targeting ABCG2

Leveraging its potent IC50 of 5.07 μM against ABCG2-transfected cells, this compound is perfectly suited as a lead molecule or co-formulation agent in oncology research. It is specifically procured to reverse multidrug resistance in tumors overexpressing the breast cancer resistance protein (BCRP/ABCG2), thereby restoring the intracellular accumulation of primary chemotherapeutics [1].

Formulation of Advanced Dermatological Therapeutics

The compound's dual advantage of increased lipophilicity (via the 7-methoxy group) and potent melanocyte stem cell activation (via the 3',4'-dihydroxy B-ring) makes it an optimal active pharmaceutical ingredient (API) candidate. It is utilized in the R&D of topical treatments aimed at wound healing and the prevention of X-ray or age-induced hair graying [2].

Cardiovascular Drug Scaffold Optimization

Because the 7-O-methylation significantly improves its anti-thrombin activity compared to unmethylated luteolin, hydroxygenkwanin is selected by medicinal chemists as a superior structural scaffold. It is procured for structure-activity relationship (SAR) studies aimed at synthesizing novel, highly potent antithrombotic and cardiovascular agents [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
PCOS aromatase pathway research
TPL2-MAPK pathway differentiation context
Transcriptional regulation profiling vs. luteolin
Hyperuricemia hepatocyte model studies
Methylated aglycone activity verification
UA production endpoint in hepatocytes
Atopic dermatitis model studies
Bioassay-guided isolation confirmation
Keratinocyte cytokine modulation profiling
Antioxidant screening (catechol flavones)
B-ring catechol structural identity
Radical scavenging assay comparison

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

300.06338810 Da

Monoisotopic Mass

300.06338810 Da

Heavy Atom Count

22

Melting Point

306 - 308 °C

UNII

732GA1Z079

Other CAS

20243-59-8

Wikipedia

7-O-methylluteolin

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

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